5-Benzyloxyindole-3-acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with acetonitrile as a solvent or reactant. For instance, the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles is achieved through a one-pot, four-component condensation reaction in acetonitrile . Similarly, 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones are synthesized using acetonitrile electrogenerated base . These methods could potentially be adapted for the synthesis of 5-Benzyloxyindole-3-acetonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds can be influenced by the presence of substituents and their interactions. For example, the polymorphic form of a compound with diphenylphosphine oxide substituents shows different crystal structures due to hydrogen bonding and the geometry around the phosphorus atoms . This suggests that the molecular structure of 5-Benzyloxyindole-3-acetonitrile could also exhibit interesting features depending on its substituents and the solvent used for crystallization.
Chemical Reactions Analysis
Chemical reactions involving acetonitrile as a solvent can lead to various transformations. The addition of benzylamines to benzylidene-1,3-indandiones in acetonitrile is described as a nucleophilic addition reaction . Moreover, the conversion of benzo-2,1,3-thiadiazoles to their dioxo derivatives is facilitated by hydrogen peroxide and hydrochloric acid in acetonitrile . These studies provide a foundation for understanding how 5-Benzyloxyindole-3-acetonitrile might react under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its interactions and reactivity. The study of crown ethers in acetonitrile reveals complexation thermodynamics with lanthanoid nitrates, indicating solvent-specific interactions . Additionally, the spectral and luminescent properties of certain derivatives in acetonitrile suggest that substituents can significantly alter these properties . These findings can be extrapolated to predict the behavior of 5-Benzyloxyindole-3-acetonitrile in solution and its potential applications.
Scientific Research Applications
Catalytic Reactions and Synthesis
Catalytic Addition-Elimination Reactions
A study by Browne, Niyomura, and Wirth (2007) demonstrates the use of selenium electrophiles in catalytic addition-elimination reactions. This method involves converting a range of (E)-3-butenoic acids to butenolides in good yields, showcasing the potential application of similar compounds in synthetic chemistry (Browne, Niyomura, & Wirth, 2007).
Synthesis of Organic Aerogels
Peikolainen et al. (2012) describe a method to prepare 5-methylresorcinol and formaldehyde-based organic aerogels in non-aqueous media using acetonitrile. This research indicates the utility of compounds like 5-Benzyloxyindole-3-acetonitrile in the synthesis of advanced materials (Peikolainen et al., 2012).
Electrochemical Synthesis
Sbei et al. (2015) discuss the use of acetonitrile in electrochemical synthesis, leading to the creation of novel compounds. This highlights the role of similar chemical structures in electrochemical applications (Sbei et al., 2015).
Molecular Studies and Compound Analysis
Crystallography and Molecular Structure
Gainsford, Bhuiyan, and Kay (2009) conducted a study using synchrotron radiation to analyze the molecular structure of a compound closely related to 5-Benzyloxyindole-3-acetonitrile. Such studies are vital for understanding the crystal structures of complex organic compounds (Gainsford, Bhuiyan, & Kay, 2009).
Spectral and Luminescent Properties
inescent, and spectral–kinetic properties of derivatives of cyclopentanone in acetonitrile, which is relevant for compounds like 5-Benzyloxyindole-3-acetonitrile in understanding their behavior under various conditions (Gutrov et al., 2019).
Synthesis of Biologically Active Compounds
Yamada et al. (2002) conducted synthetic studies on psilocin analogs, including derivatives of benzyloxyindole, demonstrating the importance of such compounds in the synthesis of biologically active molecules (Yamada et al., 2002).
Anti-Influenza Activity
Dong et al. (2020) synthesized indole-3-acetonitrile-6-O-β-d-glucopyranoside, starting from a benzyloxyindole compound, and tested its anti-influenza efficacy. This indicates potential medicinal applications of similar compounds (Dong et al., 2020).
Chemistry of Solvents and Reagents
Electrochemical Studies in Solvents
Macías-Ruvalcaba and Evans (2006) explored the electrochemical reduction of benzoquinone in acetonitrile, providing insight into the behavior of similar compounds in solvent-based electrochemical processes (Macías-Ruvalcaba & Evans, 2006).
- Synthesis:** Dhakshinamoorthy, Álvaro, and García (2011) investigated the aerobic oxidation of benzylic alcohols catalyzed by metal−organic frameworks in acetonitrile. This research underscores the importance of acetonitrile and related compounds in facilitating catalytic reactions, potentially relevant to 5-Benzyloxyindole-3-acetonitrile (Dhakshinamoorthy, Álvaro, & García, 2011).
Gold(I)-Catalyzed Syntheses
Fernández-Canelas, Rubio, and González (2019) describe a Gold(I)-catalyzed process for the synthesis of benzofurans in acetonitrile. This highlights the role of acetonitrile and related compounds in advanced catalytic synthesis techniques (Fernández-Canelas, Rubio, & González, 2019).
Hydricity Measurements in Acetonitrile
Ellis et al. (2004) measured the hydricities of various compounds in acetonitrile, contributing to our understanding of the thermodynamic properties of chemicals in solvents like acetonitrile (Ellis et al., 2004).
properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRFNVFBYHCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947223 | |
Record name | [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxyindole-3-acetonitrile | |
CAS RN |
2436-15-9 | |
Record name | 2436-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[5-(benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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